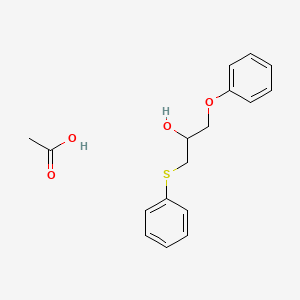
Acetic acid;1-phenoxy-3-phenylsulfanylpropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;1-phenoxy-3-phenylsulfanylpropan-2-ol: is a chemical compound that combines the properties of acetic acid, phenoxy, and phenylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid;1-phenoxy-3-phenylsulfanylpropan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-phenoxy-3-phenylsulfanylpropan-2-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions: Acetic acid;1-phenoxy-3-phenylsulfanylpropan-2-ol can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted phenylsulfanyl derivatives.
Scientific Research Applications
Acetic acid;1-phenoxy-3-phenylsulfanylpropan-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of acetic acid;1-phenoxy-3-phenylsulfanylpropan-2-ol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-Phenoxy-3-phenylsulfanylpropan-2-ol: Lacks the acetic acid moiety, which may affect its reactivity and applications.
Phenoxyacetic acid: Contains a phenoxy group attached to acetic acid but lacks the phenylsulfanyl group, leading to different chemical properties and uses.
Uniqueness: Acetic acid;1-phenoxy-3-phenylsulfanylpropan-2-ol is unique due to the presence of both phenoxy and phenylsulfanyl groups, which confer distinct chemical reactivity and potential applications compared to similar compounds. Its combination of functional groups allows for diverse chemical transformations and a wide range of scientific research applications.
Properties
CAS No. |
120915-43-7 |
|---|---|
Molecular Formula |
C17H20O4S |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
acetic acid;1-phenoxy-3-phenylsulfanylpropan-2-ol |
InChI |
InChI=1S/C15H16O2S.C2H4O2/c16-13(11-17-14-7-3-1-4-8-14)12-18-15-9-5-2-6-10-15;1-2(3)4/h1-10,13,16H,11-12H2;1H3,(H,3,4) |
InChI Key |
ROFUOCGDFXVLOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)OCC(CSC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















